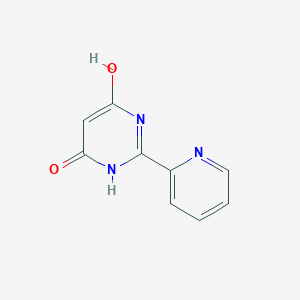

6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-hydroxy-2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-7-5-8(14)12-9(11-7)6-3-1-2-4-10-6/h1-5H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJMYKDNPYLJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626985 | |

| Record name | 6-Hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10198-74-0 | |

| Record name | 6-Hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one: Properties, Synthesis, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the pyrimidine and pyridine scaffolds are privileged structures, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a molecule that elegantly combines these two key moieties. This technical guide offers an in-depth analysis of its chemical properties, a proposed synthesis pathway, and its potential applications in drug discovery, particularly for researchers, scientists, and professionals in drug development. While experimental data for this specific molecule is limited in public literature, this guide will draw upon established principles and data from closely related analogues to provide a robust predictive and comparative analysis.

The fusion of a pyridinyl group with a hydroxypyrimidinone core suggests a rich chemical profile, including the potential for diverse biological activities such as anti-inflammatory, antimicrobial, and antitumor effects, which are well-documented for these individual scaffolds.[2][3][4] This guide aims to serve as a foundational resource for stimulating further research and unlocking the therapeutic potential of this intriguing molecule.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Below is a summary of the known and predicted properties of this compound.

| Property | Value/Prediction | Source/Basis |

| Molecular Formula | C₉H₇N₃O₂ | [5] |

| Molecular Weight | 189.17 g/mol | [5] |

| CAS Number | 10198-74-0 | [5] |

| Melting Point | Predicted: >250 °C | Based on related hydroxypyrimidinones which often have high melting points due to strong intermolecular hydrogen bonding.[6] |

| Solubility | Predicted: Sparingly soluble in water, soluble in DMSO and DMF. | By analogy with similar heterocyclic structures.[7] |

| pKa | Predicted: ~7-8 (acidic proton of the hydroxyl group), ~2-3 (protonated pyridine nitrogen) | Based on the pKa values of similar hydroxypyrimidines and pyridines. |

| Tautomerism | Exists predominantly in the keto-enol tautomeric form shown. | Computational studies on similar 4(3H)-pyrimidinones indicate a preference for the keto form over the dihydroxy tautomer.[8][9] |

Synthesis and Reactivity: A Proposed Pathway

A plausible synthetic route to this compound involves the condensation of an amidine with a β-ketoester, a well-established method for pyrimidine ring formation.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1 equivalent) in absolute ethanol with stirring until the sodium is completely consumed.

-

Amidine Formation (if starting from nitrile): To a solution of 2-cyanopyridine in ethanol, add a catalytic amount of a strong base. Bubble ammonia gas through the solution or add ammonium chloride and a stronger base to form pyridine-2-carboximidamide in situ.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at 0 °C. Allow the mixture to stir for 30 minutes.

-

Addition of Amidine: Add a solution of pyridine-2-carboximidamide (1 equivalent) in ethanol to the reaction mixture.

-

Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl). The resulting precipitate can be collected by filtration, washed with cold ethanol and diethyl ether, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF).

Spectroscopic Analysis: A Predictive Guide

Spectroscopic analysis is essential for the structural elucidation and characterization of novel compounds. The following are predicted spectroscopic data for this compound based on analogous structures.[7][10][11]

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.0-13.0 (br s, 1H, OH), δ 11.0-12.0 (br s, 1H, NH), δ 8.7-8.8 (d, 1H, pyridine H6), δ 8.0-8.2 (m, 2H, pyridine H3, H4), δ 7.5-7.6 (m, 1H, pyridine H5), δ 5.5-5.7 (s, 1H, pyrimidinone H5) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165-170 (C=O), δ 160-165 (C-OH), δ 150-155 (C2-pyrimidine), δ 148-150 (C6-pyridine), δ 137-139 (C4-pyridine), δ 125-127 (C5-pyridine), δ 121-123 (C3-pyridine), δ 90-95 (C5-pyrimidine) |

| IR (KBr, cm⁻¹) | 3200-2800 (br, O-H and N-H stretch), 1680-1650 (s, C=O stretch), 1620-1580 (m, C=N and C=C stretch), 1500-1400 (aromatic ring stretches) |

| Mass Spectrometry (ESI-MS) | m/z: 190.06 [M+H]⁺, 188.04 [M-H]⁻ |

Analytical Workflow

Caption: A typical workflow for the spectroscopic analysis of the target compound.

Potential Applications in Drug Development

The hybrid structure of this compound makes it a compelling candidate for various therapeutic applications. The pyrimidine core is a well-known pharmacophore found in numerous anticancer, antiviral, and antimicrobial agents.[12][13] The pyridinyl substituent can engage in crucial interactions with biological targets and can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties.[14]

Potential Therapeutic Targets

-

Kinase Inhibition: Many kinase inhibitors feature a hinge-binding pyrimidine motif. The N-H and C=O groups of the pyrimidinone ring can form key hydrogen bonds with the kinase hinge region.

-

Anti-inflammatory Activity: Pyridinone and pyrimidine derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

-

Antimicrobial and Antiviral Agents: The pyrimidine ring is a cornerstone of nucleoside analogues used in antiviral and anticancer therapies.

Illustrative Signaling Pathway: Kinase Inhibition

Caption: Competitive inhibition of a kinase by the target compound.

Conclusion

This compound represents a molecule of significant interest at the intersection of pyridine and pyrimidine chemistry. While comprehensive experimental data on this specific entity is not yet widely available, this in-depth technical guide provides a solid foundation for its further investigation. Through comparative analysis with structurally related compounds, we have outlined its likely physicochemical properties, proposed a viable synthetic strategy, and predicted its spectroscopic characteristics. The established biological activities of its constituent scaffolds strongly suggest its potential as a valuable building block in the design of novel therapeutic agents. It is our hope that this guide will catalyze further research into the synthesis, characterization, and biological evaluation of this promising compound.

References

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - National Institutes of Health. Available at: [Link]

-

Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity - PubMed. Available at: [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - Semantic Scholar. Available at: [Link]

-

Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Available at: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines - ResearchGate. Available at: [Link]

-

Biologically active pyridine and pyridopyrimidines containing anti-cancer agents (I–V) and cyanopyridine-based compounds (VI–VIII) as PIM-1 kinase inhibitors - ResearchGate. Available at: [Link]

-

Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed. Available at: [Link]

-

Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - National Institutes of Health. Available at: [Link]

-

Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity - MDPI. Available at: [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Available at: [Link]

-

6-hydroxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one - PubChem. Available at: [Link]

Sources

- 1. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 10198-74-0 [chemicalbook.com]

- 6. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one (CAS 10198-74-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

6-Hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one, registered under CAS number 10198-74-0, is a heterocyclic compound that has garnered significant interest within the scientific community. Its core structure, featuring a fusion of pyridine and pyrimidine rings, classifies it as a "privileged scaffold" in medicinal chemistry. Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of this compound, with a particular focus on its applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is fundamental to its chemical behavior and biological activity. The molecule consists of a pyrimidine ring substituted with a pyridine ring at the 2-position and hydroxyl and oxo groups at the 6- and 4-positions, respectively.

Tautomerism: A Key Structural Feature

An important characteristic of this molecule is its existence in tautomeric forms. The pyrimidinone ring can undergo keto-enol tautomerization, leading to the formation of pyrimidine-4,6-diol. The equilibrium between these forms can be influenced by the solvent environment.[1][2] Computational studies on similar heterocyclic systems indicate that while the hydroxyl form may be favored in the gas phase, the ketonic form is often more stable in condensed phases.[1] This dynamic equilibrium is crucial for its interaction with biological targets, as different tautomers may exhibit distinct binding affinities.

Diagram 1: Tautomeric Forms of CAS 10198-74-0

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| CAS Number | 10198-74-0 | [3][4] |

| Molecular Formula | C₉H₇N₃O₂ | [4] |

| Molecular Weight | 189.17 g/mol | [4] |

| Appearance | Solid | N/A |

| Storage Temperature | 2-8°C | N/A |

Synthesis of this compound

The synthesis of 2-substituted pyrimidine derivatives is a well-established area of organic chemistry.[5] The most common and efficient method for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.[5] For the synthesis of this compound, a logical and experimentally supported approach involves the reaction of pyridine-2-carboxamidine with a malonic ester derivative.

Proposed Synthetic Protocol

This protocol is based on established methodologies for the synthesis of analogous pyrimidine systems.[5][6][7]

Reaction Scheme:

Diagram 2: Proposed Synthesis of CAS 10198-74-0

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric equivalent of sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the freshly prepared sodium ethoxide solution, add one equivalent of pyridine-2-carboxamidine hydrochloride, followed by one equivalent of diethyl malonate.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold ethanol, and then water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF).

Causality Behind Experimental Choices:

-

Base Catalyst: Sodium ethoxide is a strong base that deprotonates the active methylene group of diethyl malonate, forming a nucleophilic enolate. This is a crucial step for the subsequent condensation with the electrophilic carbon of the amidine.

-

Solvent: Anhydrous ethanol is used as it is the solvent for the base and the reaction, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate.

-

Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of sodium metal with atmospheric moisture and oxygen.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block and a potential therapeutic agent in its own right. Its applications are primarily centered around its ability to modulate the activity of key enzymes involved in cellular metabolism and disease progression.

Inhibition of Uridine Phosphorylase

Uridine phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[8][9] In cancer therapy, elevated levels of UPase in tumor cells can degrade fluoropyrimidine-based chemotherapeutic agents, such as 5-fluorouracil (5-FU), reducing their efficacy.[9]

Mechanism of Action:

Pyrimidine analogs are known to be effective inhibitors of uridine phosphorylase.[10][11] The inhibition is typically competitive with respect to the natural substrate, uridine.[10] The pyrimidine ring of the inhibitor mimics the uracil base, allowing it to bind to the active site of the enzyme. Substitutions on the pyrimidine ring can further enhance binding affinity and inhibitory potency. For instance, electron-withdrawing groups at the 5-position and electron-releasing groups at the 6-position of the uracil ring have been shown to increase inhibitory activity.[10] this compound, as a pyrimidine derivative, is being investigated for its potential to inhibit UPase.[12] By inhibiting UPase, this compound could potentially be used as an adjuvant in chemotherapy to enhance the efficacy of fluoropyrimidine drugs.[8][13]

Diagram 3: Uridine Phosphorylase Inhibition

Anti-Fibrotic Activity

Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix components, leading to organ damage. The pyrimidine scaffold is a key component in several compounds with demonstrated anti-fibrotic properties.[14][15][16] A series of novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activity.[14][15][16] These studies have shown that certain derivatives can effectively inhibit the proliferation of hepatic stellate cells and reduce collagen expression, key events in the progression of liver fibrosis.[15] While this compound itself has not been extensively studied for this application, it serves as a crucial starting material or a structural motif for the design and synthesis of more potent anti-fibrotic agents.[14][15][16] The mechanism of anti-fibrotic action of these derivatives is believed to involve the modulation of signaling pathways that regulate fibroblast activation and collagen synthesis.[17]

Safety and Handling

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the drug discovery and development community. Its privileged scaffold, coupled with its potential to inhibit key enzymes like uridine phosphorylase, positions it as a valuable tool for developing novel therapeutics, particularly in the fields of oncology and anti-fibrotic therapy. Further research is warranted to fully elucidate its pharmacological profile, including its mechanism of action, pharmacokinetic properties, and in vivo efficacy. The synthetic accessibility of this compound, combined with the potential for diverse chemical modifications, opens up a vast chemical space for the generation of new and improved drug candidates.

References

-

Gu, Y.-F., Zhang, Y., Yue, F.-l., Li, S.-t., Zhang, Z.-q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link][14][15][16][18][19]

-

Gu, Y. F., Zhang, Y., Yue, F. L., Li, S. T., Zhang, Z. Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules (Basel, Switzerland), 25(22), 5226. [Link][15]

-

Gu, Y., Zhang, Y., Yue, F., Li, S., Zhang, Z., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Semantic Scholar. [Link][16]

-

Wang, C. C., Aldritt, S., & Wang, A. L. (1989). Inhibition of uridine phosphorylase from Giardia lamblia by pyrimidine analogs. Biochemical pharmacology, 38(21), 3785–3789. [Link][10]

-

Grancharov, K., Mladenova, J., & Golovinsky, E. (1991). Inhibition of uridine phosphorylase by some pyrimidine derivatives. Biochemical pharmacology, 41(11), 1769–1772. [Link][11]

-

Patsnap Synapse. (2024). What are Uridine phosphorylase inhibitors and how do they work?. Patsnap. [Link][8]

-

Pizzorno, G., Yee, L., Burtness, B. A., & Handschumacher, R. E. (2002). The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1598(1-2), 113-122. [Link][13]

-

Wang, L., He, Y., Yu, X., Feng, J., & Jin, F. (2016). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS medicinal chemistry letters, 7(10), 925–929. [Link][20]

-

MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link][18]

-

Cao, D., & Liu, Z. (2004). Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation. Methods and findings in experimental and clinical pharmacology, 26(5), 379–385. [Link][9]

-

Gu, Y. F., Zhang, Y., Yue, F. L., Li, S. T., Zhang, Z. Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules (Basel, Switzerland), 25(22), 5226. [Link][19]

-

Pfizer Inc. (2019). Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile. Google Patents. [21]

-

El-Gohary, S. M., & Shaaban, M. R. (2016). Synthesis of Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 823-854. [Link][5]

-

UNIVERSIDADE FEDERAL DE MINAS GERAIS. (2016). Use of 6-hydroxy-2-pyridones and derivatives thereof for preparing a pharmaceutical composition that acts by inhibiting the human uridine phosphorylase enzyme. Google Patents. [12]

-

Ali, M. A., Ismail, N. S. M., & Choon, T. S. (2025). Synthesis, Anti-Fibrotic Activity, and Density Functional Theory Calculations of Novel Carboxylic Acid Analogs Containing Pyrrole and Imidazole Rings. ResearchGate. [Link][17]

-

Manetti, F., Ghelardini, C., Dei, S., Gualtieri, F., Lanza, M., & Romanelli, M. N. (2016). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link][22]

-

Phillips, S. K., Brancato, S. G., MacMillan, S. N., Snider, M. J., Roering, A. J., & Hicks, K. A. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta crystallographica. Section E, Crystallographic communications, 79(Pt 12), 1147–1150. [Link][23]

-

Gaube, G., Mutter, J., & Leitch, D. (2019). Synthesis of 2a-h from 1a-h using diethyl malonate. All reactions... ResearchGate. [Link][24]

-

Londregan, A. T., Jennings, C. K., & Evans, A. M. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Beilstein journal of organic chemistry, 13, 1690–1694. [Link][25]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The journal of physical chemistry. A, 117(47), 12668–12674. [Link][1]

-

Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[8][11]-annelated rings and oxygen at the[8]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine. Journal of the Chemical Society B: Physical Organic, 279-289. [Link][26]

-

ChemPlayer. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube. [Link][27]

-

Golisade, A., & Van der Eycken, E. (2008). ChemInform Abstract: Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine. ResearchGate. [Link][28]

-

Kappe, T. (1994). Malonates in Cyclocondensation Reactions. Molecules (Basel, Switzerland), 1(1), 1-13. [Link][7]

-

Schlegel, H. B., & Pojarliev, P. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University. [Link][29]

Sources

- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. bu.edu.eg [bu.edu.eg]

- 6. benchchem.com [benchchem.com]

- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of uridine phosphorylase from Giardia lamblia by pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of uridine phosphorylase by some pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP3042657A1 - Use of 6-hydroxy-2-pyridones and derivatives thereof for preparing a pharmaceutical composition that acts by inhibiting the human uridine phosphorylase enzyme - Google Patents [patents.google.com]

- 13. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | Notes [mdpi.com]

- 19. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US20190106438A1 - Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile - Google Patents [patents.google.com]

- 22. usiena-air.unisi.it [usiena-air.unisi.it]

- 23. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 27. m.youtube.com [m.youtube.com]

- 28. researchgate.net [researchgate.net]

- 29. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

A Technical Guide to Understanding and Determining the Organic Solvent Solubility of 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one

This in-depth technical guide provides a comprehensive overview of the solubility of 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one in organic solvents. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the compound's solubility based on its physicochemical properties and offers detailed, practical methodologies for its empirical determination.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from a promising molecule to a therapeutic agent is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle. For a compound like this compound, a heterocyclic molecule with potential pharmacological applications, understanding its solubility is paramount. This parameter influences every stage of the drug development pipeline, from initial high-throughput screening and synthesis to formulation and in vivo bioavailability. Inadequate solubility can lead to unreliable in vitro assay results, difficulties in formulation, and ultimately, the failure of an otherwise potent compound.[1]

This guide will first explore the key physicochemical properties of this compound that govern its solubility. Subsequently, it will provide detailed, step-by-step experimental protocols for both kinetic and thermodynamic solubility assessment, empowering researchers to generate reliable and reproducible data.

I. Theoretical Framework: Predicting Solubility from Physicochemical Properties

While specific experimental solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, we can infer its likely behavior by examining its structural features and key physicochemical parameters.

Molecular Structure and Functional Groups

The structure of this compound comprises a pyridine ring linked to a pyrimidinone core. This heterocyclic scaffold presents several functional groups that will dictate its interactions with various solvents:

-

Hydroxypyrimidinone Core: The presence of hydroxyl (-OH) and ketone (C=O) groups, along with the nitrogen atoms in the pyrimidine ring, allows for the formation of hydrogen bonds. These groups can act as both hydrogen bond donors and acceptors.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

-

Tautomerism: The 6-hydroxy-pyrimidin-4(3H)-one moiety can exist in different tautomeric forms, which can influence its crystal packing and, consequently, its solubility.

Key Physicochemical Properties Influencing Solubility

Several key parameters provide a quantitative basis for predicting solubility. These can be experimentally determined or estimated using computational (in silico) models.

-

pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base. For this compound, the acidic and basic centers will influence its ionization state in different solvents, particularly those with protic characteristics. The ionization state of a drug is a critical determinant of its solubility.[2]

-

logP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity or hydrophobicity. It is a key indicator of how a compound will partition between a non-polar (octanol) and a polar (water) phase.[3] A higher logP value generally suggests better solubility in non-polar organic solvents. The interplay between logP and pKa is crucial for understanding solubility in a variety of solvent environments.[2]

-

Melting Point and Crystal Lattice Energy: The melting point of a solid is related to the strength of the intermolecular forces in its crystal lattice. A higher melting point often indicates a more stable crystal structure, which requires more energy to disrupt, and can consequently lead to lower solubility.[2] The crystalline form of an active pharmaceutical ingredient (API) significantly impacts its solubility and dissolution rate.[][5][6] Different polymorphic forms of the same compound can exhibit different solubilities.[5]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Organic Solvent Solubility |

| pKa (strongest acidic) | ~7.5 - 8.5 | The hydroxyl group is weakly acidic, allowing for potential deprotonation in basic organic solvents. |

| pKa (strongest basic) | ~2.0 - 3.0 | The pyridine nitrogen is weakly basic, allowing for potential protonation in acidic organic solvents. |

| logP | ~0.5 - 1.5 | The predicted logP suggests a relatively balanced hydrophilic-lipophilic character. This indicates that the compound may have moderate solubility in a range of polar and non-polar organic solvents. |

| Melting Point | Not readily available | A higher melting point would suggest stronger crystal lattice energy and potentially lower solubility. This needs to be determined experimentally. |

Note: These values are estimations based on the chemical structure and may vary from experimentally determined values.

Based on these predicted properties, this compound is expected to exhibit the following general solubility trends:

-

Good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to their ability to act as hydrogen bond acceptors and disrupt the crystal lattice.

-

Moderate to good solubility in polar protic solvents like methanol and ethanol, where hydrogen bonding interactions with the solvent can occur.

-

Lower solubility in non-polar solvents such as hexane and toluene, as these solvents cannot effectively solvate the polar functional groups of the molecule.

II. Experimental Determination of Solubility: A Practical Guide

To obtain accurate and reliable data, experimental determination of solubility is essential. The choice of method depends on the stage of research, the amount of compound available, and the required throughput.[1] The two primary types of solubility measurements are kinetic and thermodynamic.[7]

A. Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of a large number of compounds.[8] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[9][10]

Caption: Workflow for Kinetic Solubility Measurement.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: In a 96-well microtiter plate, add the desired organic solvent to each well.

-

Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells containing the organic solvent. This will induce precipitation if the compound's solubility limit is exceeded.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 2 hours).

-

Measurement: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitate.[11]

-

Data Analysis: Determine the kinetic solubility by identifying the concentration at which significant precipitation is observed.

B. Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is considered the "gold standard" and measures the concentration of a compound in a saturated solution that is in equilibrium with the solid material.[12] This method is more time-consuming but provides a more accurate representation of a compound's true solubility. The shake-flask method is the most common technique for determining thermodynamic solubility.[1]

Caption: Workflow for Thermodynamic Solubility Measurement.

-

Preparation: Add an excess amount of solid this compound to a vial containing the organic solvent of interest. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate the samples for an extended period (typically 24 to 48 hours) to allow the system to reach equilibrium.[12]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Carefully remove an aliquot of the clear supernatant.

-

Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Data Reporting: Express the solubility in units such as mg/mL or molarity (mol/L).

III. Factors Influencing Experimental Outcomes

Several factors can influence the results of solubility experiments. Careful control of these variables is essential for obtaining accurate and reproducible data.

-

Temperature: The solubility of most solids increases with temperature.[13] Therefore, maintaining a constant and recorded temperature during the experiment is critical.

-

Solid-State Properties: As previously mentioned, the crystalline form (polymorph) or amorphous state of the compound can significantly affect its solubility.[5][6] It is important to characterize the solid form of the material being tested.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

-

pH of the Solvent (for protic solvents): For solvents that can participate in acid-base chemistry, the pH can have a dramatic effect on the solubility of ionizable compounds like this compound.

IV. Conclusion

V. References

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.

-

Di, L. (2020). Special Issue “Pharmaceutical Solid Forms: From Crystal Structure to Formulation”. Pharmaceuticals, 13(10), 301.

-

Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1135.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Hovione. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current opinion in chemical biology, 10(5), 520–525.

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

International Journal of Pharmaceutical Erudition. (2014). Impact On Bioavailability Of Apis In Drug Drug Co Crystallization A Review. Retrieved from [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5538-5540.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

Box, K., & Comer, J. (2012). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 1(1), 1-12.

-

Palmer, D. S., & Mitchell, J. B. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(10), 5642–5693.

-

Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current drug metabolism, 9(9), 869–878.

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 5. Special Issue “Pharmaceutical Solid Forms: From Crystal Structure to Formulation” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. rheolution.com [rheolution.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. pubs.acs.org [pubs.acs.org]

spectroscopic data (NMR, IR, Mass Spec) of 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one

An In-Depth Technical Guide to the Spectroscopic Profile of 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the scientific rationale behind these predictions, and provide standardized protocols for experimental validation.

Molecular Structure and Tautomerism

The structure of this compound presents the possibility of keto-enol tautomerism, a common feature in hydroxypyrimidines and related heterocycles. The predominant tautomeric form in solution, which significantly influences the spectroscopic output, is the keto form, this compound. This guide will focus on the characterization of this major tautomer.

Caption: Chemical structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[1] For the target compound, ¹H and ¹³C NMR will provide unambiguous information on the electronic environment of each proton and carbon atom, confirming the connectivity between the pyridine and pyrimidinone rings.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyrimidinone and pyridine rings, as well as exchangeable protons from the N-H and O-H groups. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Comparative Insights |

| N-H (Pyrimidinone) | 11.0 - 12.0 | Singlet (broad) | - | N-H protons in similar pyridone or pyrimidinone systems often appear as broad singlets at very low field due to hydrogen bonding and resonance.[3] |

| O-H (Pyrimidinone) | 10.0 - 11.0 | Singlet (broad) | - | The hydroxyl proton is acidic and its signal is typically broad. Its chemical shift is highly dependent on solvent and concentration. |

| H-6' (Pyridine) | 8.6 - 8.8 | Doublet | 4.0 - 5.0 | The proton ortho to the pyridine nitrogen is the most deshielded due to the inductive effect of the nitrogen atom.[4] |

| H-4' (Pyridine) | 7.8 - 8.0 | Triplet of doublets | ~7.5, ~1.8 | This proton will show coupling to both H-3', H-5', and potentially a small long-range coupling. |

| H-3' (Pyridine) | 7.6 - 7.8 | Doublet | ~7.5 | Coupled primarily to the adjacent H-4'. |

| H-5' (Pyridine) | 7.3 - 7.5 | Triplet | ~6.0 | Coupled to both H-4' and H-6'. |

| H-5 (Pyrimidinone) | 5.8 - 6.0 | Singlet | - | This olefinic proton on the pyrimidinone ring is expected to be a singlet as it has no adjacent proton neighbors. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a map of the carbon skeleton. The carbonyl carbon and carbons adjacent to nitrogen atoms are expected to be the most downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| C-4 (C=O) | 165 - 175 | Carbonyl carbons in pyrimidinone systems are highly deshielded and appear significantly downfield.[5] |

| C-6 (C-OH) | 160 - 165 | The carbon bearing the hydroxyl group is also significantly deshielded. |

| C-2 (C-N) | 155 - 160 | This carbon is attached to three nitrogen atoms (two in the pyrimidinone ring and one in the pyridine ring), leading to a strong downfield shift. |

| C-2', C-6' (Pyridine) | 148 - 152 | Carbons adjacent to the nitrogen in a pyridine ring are characteristically found in this region.[4] |

| C-4' (Pyridine) | 135 - 140 | Aromatic CH carbon in the pyridine ring. |

| C-3', C-5' (Pyridine) | 120 - 128 | Aromatic CH carbons in the pyridine ring. |

| C-5 | 95 - 105 | This olefinic carbon is expected to be relatively upfield compared to the other ring carbons. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.[1][6]

-

Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves polar compounds and allows for observation of exchangeable N-H and O-H protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) spectrometer.

-

Acquire data using a standard single-pulse experiment.

-

Typical parameters: spectral width of -2 to 14 ppm, 30° pulse angle, relaxation delay of 2 seconds, and acquisition time of 3-4 seconds.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 0 to 200 ppm, 45° pulse angle, and a relaxation delay of 2-5 seconds.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) using an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum.

Caption: A typical workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum will be characterized by strong absorptions from the O-H, N-H, and C=O bonds, along with characteristic peaks for the aromatic rings.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale & Key Features |

| O-H Stretch | 3200 - 3500 | Broad, Strong | The broadness is due to intermolecular hydrogen bonding. This band may overlap with the N-H stretch. |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of secondary amines/amides within a heterocyclic ring.[7] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Typical for C-H bonds on the pyridine and pyrimidinone rings. |

| C=O Stretch | 1650 - 1700 | Strong, Sharp | The carbonyl group in the pyrimidinone ring will produce one of the most intense peaks in the spectrum.[7] |

| C=N & C=C Stretch | 1450 - 1620 | Medium to Strong | These absorptions arise from the stretching vibrations within the two aromatic rings and are often observed as a series of sharp peaks in the fingerprint region.[7] |

| C-N Stretch | 1200 - 1350 | Medium | Associated with the stretching of C-N bonds within the heterocyclic systems.[7] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a modern, simple method. Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). Apply pressure using the anvil to ensure good contact.

-

Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Background Collection: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory interferences.

-

Sample Analysis: Place the sample in the spectrometer's beam path and collect the spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of percent transmittance or absorbance.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.[2]

Predicted Mass Spectrum Data

-

Molecular Formula: C₉H₇N₃O₂

-

Exact Mass: 189.0538

-

Molecular Weight: 189.17 g/mol

The high-resolution mass spectrum should show a molecular ion peak ([M+H]⁺ for ESI) at m/z 190.0611.

Predicted Fragmentation Pathway

Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely induce fragmentation. A primary cleavage event is expected at the C-C bond connecting the two rings.

Caption: A plausible fragmentation pathway for the title compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Ionization: Electrospray Ionization (ESI) is well-suited for this polar, nitrogen-containing molecule and is typically performed in positive ion mode to generate the [M+H]⁺ ion. Electron Ionization (EI) can also be used and will provide more extensive fragmentation.[6][8]

-

Analysis: Introduce the sample into the mass spectrometer.

-

Full Scan MS: Acquire a full scan spectrum to identify the molecular ion peak and determine the molecular weight.

-

Tandem MS (MS/MS): Select the molecular ion peak (m/z 190 for ESI) as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a fragment ion spectrum. This fragmentation pattern is used to confirm the molecular structure.

-

Conclusion

This guide presents a detailed, predictive spectroscopic profile of this compound based on established principles and comparative data from related structures. The predicted NMR, IR, and MS data provide a robust framework for researchers to confirm the identity and purity of this compound upon synthesis. The included experimental protocols offer a standardized approach to acquire high-quality, reproducible data for structural verification.

References

-

Phillips, S. K., Brancato, S. G., MacMillan, S. N., Snider, M. J., Roering, A. J., & Hicks, K. A. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications, E79, 1147–1150. Available at: [Link]

-

Al-Obaidi, A. S. M., et al. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(4). Available at: [Link]

-

Vol. 49, No. 1, pp. 147-149 (2007). NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Acta Crystallographica Section E. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. National Institutes of Health (NIH). Available at: [Link]

-

Phillips, S. K., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. ResearchGate. Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

-

Phillips, S. K., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. Available at: [Link]

-

Gomha, S. M., et al. (2017). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. National Institutes of Health (NIH). Available at: [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Royal Society of Chemistry. Available at: [Link]

-

Al-Amiery, A. A. (2013). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Journal of Applicable Chemistry. Available at: [Link]

-

Chemsrc. (2025). 6-Hydroxy-4-methyl-2(1H)-pyridinone. Chemsrc. Available at: [Link]

-

SpectraBase. 1H NMR of 6-hydroxy-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one. SpectraBase. Available at: [Link]

-

PubChem. 6-hydroxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Prospective Analysis of the Biological Activities of 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Similarly, pyridinone derivatives are recognized for their diverse pharmacological effects.[4] This technical guide presents a prospective analysis of a specific hybrid of these two pharmacophores: 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4(3H)-one . Despite the rich biological landscape of its constituent moieties, this particular compound remains largely unexplored. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a scientifically-grounded rationale and a comprehensive experimental roadmap to investigate its potential biological activities. We will delve into its synthesis, propose detailed protocols for evaluating its anticancer potential, and outline the subsequent steps for mechanistic studies.

Introduction: The Rationale for Investigation

The confluence of the pyrimidine and pyridine rings in a single molecule presents a compelling case for its potential as a biologically active agent. Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[3][5] The structural similarity of the pyrimidine core to the purine bases in DNA and RNA allows for its interaction with various biological targets.[6] On the other hand, the pyridine ring is a common feature in many approved drugs and is known to participate in various biological interactions.

The specific compound, this compound, combines these privileged structures. The presence of the pyridinyl group at the 2-position and a hydroxyl group at the 6-position of the pyrimidinone core suggests the potential for unique biological activities. While direct studies on this compound are scarce, research on related 2-(pyridin-2-yl) pyrimidine derivatives has shown promising anti-fibrotic and potential antitumor activities.[7] This provides a strong impetus for a thorough investigation of the title compound. This guide, therefore, outlines a systematic approach to unlock its therapeutic potential.

Synthesis of this compound

While a definitive, optimized synthesis for this compound is not extensively reported, a plausible synthetic route can be extrapolated from the synthesis of analogous pyrimidine derivatives. A common and effective method involves the cyclocondensation of an amidine with a β-ketoester.

Proposed Synthetic Pathway:

A potential synthetic route is the reaction of pyridine-2-carboxamidine with diethyl malonate in the presence of a suitable base, such as sodium ethoxide.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

-

Preparation of Sodium Ethoxide Solution: Dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add pyridine-2-carboxamidine hydrochloride (1 equivalent) and diethyl malonate (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

-

Isolation: The resulting precipitate can be collected by filtration, washed with cold ethanol and diethyl ether, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Prospective Biological Activity: Anticancer Potential

Given the prevalence of pyrimidine and pyridine motifs in anticancer drugs, the primary focus of the initial biological evaluation should be on the anticancer potential of this compound.[8][9][10]

In Vitro Anticancer Screening Workflow

A tiered approach to in vitro screening is recommended to efficiently assess the compound's cytotoxic and cytostatic effects against a panel of cancer cell lines.

Caption: Proposed workflow for in vitro anticancer screening.

Primary Screening: Cell Viability Assay

The initial assessment of anticancer activity will be performed using a cell viability assay to determine the concentration-dependent cytotoxic effects of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and robust colorimetric method for this purpose.[1][11]

Detailed Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Cell Line | Compound Concentration (µM) | % Cell Viability (Hypothetical) | IC50 (µM) (Hypothetical) |

| MCF-7 | 0.1 | 98 ± 3.2 | 15.5 |

| 1 | 85 ± 4.1 | ||

| 10 | 55 ± 2.8 | ||

| 50 | 20 ± 1.9 | ||

| 100 | 5 ± 1.1 | ||

| A549 | 0.1 | 99 ± 2.5 | 25.2 |

| 1 | 90 ± 3.7 | ||

| 10 | 65 ± 4.5 | ||

| 50 | 30 ± 2.3 | ||

| 100 | 10 ± 1.5 |

Secondary Screening: Elucidation of Cell Death Mechanism

Should the compound exhibit significant cytotoxicity in the primary screen, the next logical step is to investigate the mechanism of cell death, with a focus on apoptosis, a form of programmed cell death. Flow cytometry is a powerful technique for this purpose.

Detailed Protocol for Annexin V/Propidium Iodide (PI) Apoptosis Assay:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Future Directions and Mechanistic Studies

Positive results from the initial in vitro screening would warrant further investigation into the compound's mechanism of action. Potential avenues for exploration include:

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific phases (G1, S, G2/M).

-

Western Blot Analysis: To investigate the modulation of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).

-

Kinase Inhibition Assays: Given that many pyrimidine derivatives are kinase inhibitors, screening against a panel of cancer-related kinases would be a logical next step.

-

In Vivo Studies: Promising in vitro results should be followed up with in vivo studies using animal models (e.g., xenograft models) to assess the compound's efficacy and toxicity in a living organism.

Conclusion

While this compound remains a largely uncharacterized molecule, its chemical architecture, combining the pharmacologically privileged pyrimidine and pyridine scaffolds, strongly suggests a high potential for biological activity. This technical guide provides a comprehensive and scientifically rigorous framework for its synthesis and subsequent evaluation as a potential anticancer agent. The proposed workflows and detailed protocols offer a clear path for researchers to systematically investigate this promising compound and potentially uncover a novel therapeutic lead. The successful execution of this research plan could pave the way for the development of a new class of pyrimidine-based therapeutics.

References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Agilent. Apoptosis Assays by Flow Cytometry. [Link]

-

Wikipedia. MTT assay. [Link]

-

Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. [Link]

-

PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

ijrpr. Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. [Link]

-

PubMed. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. [Link]

-

NIH. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. [Link]

-

Encyclopedia.pub. Pyrimidine Derivatives as Anticancer Agents. [Link]

-

MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]

-

PMC. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

ResearchGate. (PDF) Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. [Link]

-

ResearchGate. Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]

-

ResearchGate. The chemistry of some 6-methyl-4-hydroxy-2-pyridones. [Link]

-

PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

-

PubMed. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. [Link]

-

2a biotech. Products. [Link]

-

ResearchGate. Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives | Request PDF. [Link]

-

IJCPS. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

Bentham Science. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. [Link]

-

Sciforschen. Biological activities of synthetic pyrimidine derivatives. [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ijrpr.com [ijrpr.com]

- 9. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. juniperpublishers.com [juniperpublishers.com]

A Technical Guide to 2-(Pyridin-2-yl)pyrimidine Structures: Synthesis, Properties, and Applications

Abstract

The 2-(pyridin-2-yl)pyrimidine scaffold represents a cornerstone in modern heterocyclic chemistry, functioning as a "privileged structure" in medicinal chemistry and a versatile building block in materials and coordination science.[1][2] This guide provides an in-depth analysis of this important molecular framework, synthesizing field-proven insights with rigorous scientific data. We will explore the primary synthetic routes, delve into the structure-property relationships that govern its function, and survey its impactful applications, from the development of novel therapeutics to the engineering of advanced functional materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the 2-(pyridin-2-yl)pyrimidine core.

Introduction: The Significance of a Privileged Scaffold

Heterocyclic compounds form the bedrock of pharmaceutical and materials science. Among them, structures containing fused nitrogen rings are of paramount importance due to their diverse biological activities and unique photophysical properties.[3][4] The 2-(pyridin-2-yl)pyrimidine motif, which features a pyridine ring linked to a pyrimidine ring at the 2-position, is a prominent example. The pyrimidine ring itself is a key component of nucleic acids (cytosine, thymine, uracil), lending it inherent biocompatibility and making its derivatives a fertile ground for drug discovery.[4]

The fusion of the pyridine ring introduces additional coordination sites and modulates the electronic properties of the core structure, expanding its utility significantly. This unique combination has led to its classification as a privileged structure—a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for designing diverse libraries of bioactive compounds.[1][2] This guide will elucidate the chemical principles that make this scaffold so versatile and powerful.

Core Synthesis Strategies

The construction of the 2-(pyridin-2-yl)pyrimidine core can be achieved through several reliable synthetic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach involves the cyclocondensation reaction to form the pyrimidine ring, followed by coupling or direct attachment of the pyridine moiety.

A generalized workflow often begins with a pyridine-containing precursor, such as 2-amidino-pyridine, which is then reacted with a 1,3-dicarbonyl compound or its equivalent to construct the pyrimidine ring. Alternatively, a pre-formed pyrimidine derivative can be coupled with a pyridine unit, for instance, via a Stille or Suzuki cross-coupling reaction.

Exemplary Experimental Protocol: Synthesis of an Anti-Fibrotic Agent

The following protocol is adapted from a demonstrated synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives with anti-fibrotic activity.[1] This self-validating system illustrates the practical application of the chemical principles discussed.

Synthesis of Ethyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate (12a) [1]

-

Activation: To a solution of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (200 mg, 0.731 mmol) in a mixture of DMF (2 mL) and DCM (6 mL) at 0 °C, add HOBT (114 mg, 0.841 mmol) and EDCI (162 mg, 0.841 mmol).

-

Causality: EDCI (a carbodiimide) and HOBT are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating the subsequent nucleophilic attack by the amine. This prevents the formation of stable side products and increases reaction efficiency.

-

-

Stirring: Stir the mixture at 0 °C for 1 hour to ensure complete formation of the active ester intermediate.

-

Amine Addition: Add 4-Fluorobenzylamine (167 μL, 1.463 mmol) and triethylamine (150 μL, 0.407 mmol) to the reaction mixture.

-

Causality: Triethylamine is a non-nucleophilic base used to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation. An excess of the amine is used to ensure the reaction goes to completion.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 30 hours. Monitor reaction progress via TLC.

-

Work-up and Extraction: Extract the reaction mixture three times with EtOAc (15 mL). The combined organic layers are then processed to isolate the final product.

Applications in Medicinal Chemistry

The 2-(pyridin-2-yl)pyrimidine scaffold is a mainstay in drug discovery, with derivatives showing a wide range of biological activities including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[4][5][6][7]

Anti-Fibrotic Activity

Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix, leading to organ damage. A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed and synthesized to target this pathway.[1][2] Several compounds from this series exhibited potent anti-fibrotic activities, outperforming the standard drug Pirfenidone in cell-based assays.[1][8] The study found that these compounds effectively inhibited the expression of collagen and the content of hydroxyproline in hepatic stellate cells.[1][2]

| Compound | Target | IC50 (μM)[1][2] |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) | HSC-T6 Cells | 45.69 |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) | HSC-T6 Cells | 45.81 |

| Pirfenidone (Reference Drug) | HSC-T6 Cells | > 100 |

Anti-Influenza Agents

The influenza virus polymerase, a heterotrimeric complex, is a key target for antiviral drug development. The interaction between the PA and PB1 subunits of this complex is essential for viral replication. A 3-cyano-4,6-diphenyl-pyridine core was identified as a privileged scaffold for developing inhibitors of this protein-protein interaction (PPI).[9] This highlights the utility of pyridine-pyrimidine type structures in targeting challenging biological interfaces.

Applications in Materials Science and Coordination Chemistry

The electronic properties and rigid, planar structure of the 2-(pyridin-2-yl)pyrimidine core make it an excellent candidate for applications in materials science, particularly in the field of optics and electronics.

Optical Properties and pH Sensing

Derivatives such as 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been synthesized and studied for their optical properties.[10][11] Compounds functionalized with electron-donating groups exhibit strong emission solvatochromism, where the color of the emitted light changes with the polarity of the solvent.[10][11] This phenomenon suggests the formation of an intramolecular charge-separated state upon excitation, making these molecules sensitive probes of their local environment.

Furthermore, the nitrogen atoms in the heterocyclic rings can be protonated. This property has been harnessed to create colorimetric and luminescent pH sensors that show dramatic changes in color and fluorescence upon the introduction of acid.[10][11]

Coordination Chemistry and Supramolecular Assembly

The two nitrogen atoms of the pyridine ring and the two nitrogen atoms of the pyrimidine ring can act as ligands, binding to metal ions to form stable coordination complexes.[12] The 2-(pyridin-2-yl)pyrimidine scaffold often acts as a bidentate N,N-chelating ligand, similar to the well-known 2,2'-bipyridine. This allows for the construction of a vast array of metal-organic frameworks (MOFs) and coordination polymers.[13][14] The defined geometry of the ligand provides precise control over the final supramolecular architecture, leading to materials with tailored properties for catalysis, gas storage, and molecular electronics.[14]

Conclusion and Future Outlook

The 2-(pyridin-2-yl)pyrimidine scaffold is a testament to the power of heterocyclic chemistry. Its elegant structure combines the biological relevance of pyrimidine with the versatile electronic and coordinating properties of pyridine. This guide has illuminated the key synthetic strategies, explored the diverse applications in both medicine and materials science, and provided the causal links between molecular structure and function.